molecular formula C12H24N2O2 B12115713 N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine

N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine

Cat. No.: B12115713
M. Wt: 228.33 g/mol
InChI Key: GBYOXNVJBVMRCL-UHFFFAOYSA-N
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Description

It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine typically involves the reaction of (1R,2R)-2-(dimethylamino)cyclopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically produced in cleanroom environments to ensure high quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

    Substitution: Reaction with electrophiles to form substituted derivatives.

    Oxidation and Reduction: Though less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: TFA, HCl, or oxalyl chloride in methanol.

    Substitution: Various electrophiles under acidic or basic conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions include deprotected amines, substituted cyclopentylamines, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in organic synthesis.

    Biology: In the synthesis of biologically active molecules and peptides.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-ethylenediamine: Another Boc-protected amine used in organic synthesis.

    N-Boc-piperidine: A Boc-protected piperidine used in the synthesis of pharmaceuticals.

Uniqueness

N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine is unique due to its specific stereochemistry and the presence of a dimethylamino group, which imparts distinct reactivity and stability compared to other Boc-protected amines.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-(dimethylamino)cyclopentyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15)

InChI Key

GBYOXNVJBVMRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N(C)C

Origin of Product

United States

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